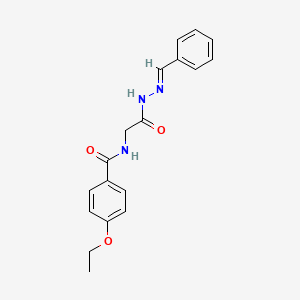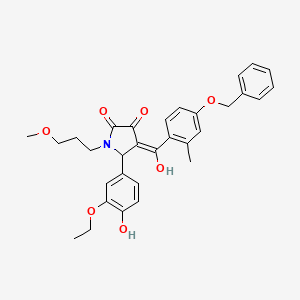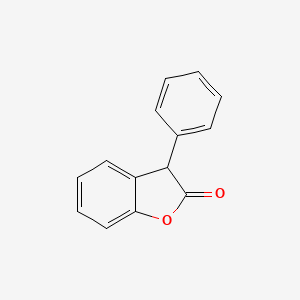
4-((2-Chlorobenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It contains a 1,2,4-triazole ring fused with a thiol group and substituted with a chlorobenzylidene moiety and a fluorophenyl group.
- These types of compounds often exhibit diverse biological activities, including antitumor, antibacterial, antiplatelet, antithrombotic, and insecticidal properties.
- Additionally, they serve as versatile intermediates in the synthesis of tetrahydrocarbazoles and tetrahydrocarbazolones.
4-((2-Chlorobenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol: , is a heterocyclic compound with an intriguing structure.
Vorbereitungsmethoden
- One synthetic route involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the intermediate 2-chlorobenzylidene-thiosemicarbazide .
- The subsequent cyclization of this intermediate with fluorophenyl isothiocyanate leads to the formation of the target compound.
- Industrial production methods may involve variations of these steps, optimizing yields and scalability.
Analyse Chemischer Reaktionen
Oxidation: The compound may undergo oxidation reactions, especially at the thiol group.
Substitution: The chlorobenzylidene group can participate in substitution reactions.
Common Reagents: Reagents like or may be involved in oxidation.
Major Products: Oxidation could yield sulfoxides or sulfones, while substitution may lead to various derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s unique structure makes it valuable for designing new ligands or catalysts.
Biology: It might exhibit interesting interactions with enzymes or receptors due to its aromatic rings and functional groups.
Medicine: Research could explore its potential as an antitumor agent or antimicrobial drug.
Industry: Its synthetic intermediacy and functional groups could find applications in fine chemical synthesis.
Wirkmechanismus
- The exact mechanism remains to be fully elucidated, but potential targets could include enzymes, receptors, or cellular pathways.
- The thiol group might be involved in redox processes, while the aromatic rings could interact with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Uniqueness: The presence of both chlorobenzylidene and fluorophenyl groups sets our compound apart from these analogs.
Eigenschaften
CAS-Nummer |
578701-01-6 |
|---|---|
Molekularformel |
C15H10ClFN4S |
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
4-[(E)-(2-chlorophenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10ClFN4S/c16-12-7-3-1-5-10(12)9-18-21-14(19-20-15(21)22)11-6-2-4-8-13(11)17/h1-9H,(H,20,22)/b18-9+ |
InChI-Schlüssel |
CYNHPQUVAFQUOZ-GIJQJNRQSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5Z)-5-(2,5-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12011009.png)




![[2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12011043.png)

![4-[(4-chlorobenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12011057.png)
![1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12011063.png)

![3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B12011070.png)

